molecular formula C14H20Cl2N2O B1659338 2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethan-1-ol CAS No. 646455-64-3

2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethan-1-ol

Cat. No.: B1659338
CAS No.: 646455-64-3
M. Wt: 303.2 g/mol
InChI Key: OUNVQIRIRNXYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethan-1-ol is a chemical compound characterized by the presence of a diazepane ring substituted with a 2,4-dichlorobenzyl group and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethan-1-ol typically involves the reaction of 2,4-dichlorobenzyl chloride with 1,4-diazepane in the presence of a base, followed by the addition of ethylene oxide to introduce the ethan-1-ol group. The reaction conditions often include:

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.

    Temperature: Reactions are generally carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate are commonly used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the diazepane ring or the benzyl group.

    Substitution: The chlorines on the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethanal or 2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethanoic acid.

    Reduction: Modified diazepane derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.

    Protein Denaturation: Causing structural changes in proteins, leading to their inactivation.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzyl alcohol
  • 2,4-Dichlorobenzaldehyde
  • 2,4-Dichlorobenzoic acid

Uniqueness

2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethan-1-ol is unique due to its combination of a diazepane ring and a 2,4-dichlorobenzyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with specific molecular targets and exhibit a range of activities not seen in simpler compounds like 2,4-dichlorobenzyl alcohol or 2,4-dichlorobenzaldehyde.

Properties

IUPAC Name

2-[4-[(2,4-dichlorophenyl)methyl]-1,4-diazepan-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N2O/c15-13-3-2-12(14(16)10-13)11-18-5-1-4-17(6-7-18)8-9-19/h2-3,10,19H,1,4-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNVQIRIRNXYNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)CC2=C(C=C(C=C2)Cl)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378869
Record name 2-[4-(2,4-dichlorobenzyl)-1,4-diazepan-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646455-64-3
Record name 2-[4-(2,4-dichlorobenzyl)-1,4-diazepan-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethan-1-ol
Reactant of Route 3
Reactant of Route 3
2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethan-1-ol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethan-1-ol
Reactant of Route 5
Reactant of Route 5
2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethan-1-ol
Reactant of Route 6
Reactant of Route 6
2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.